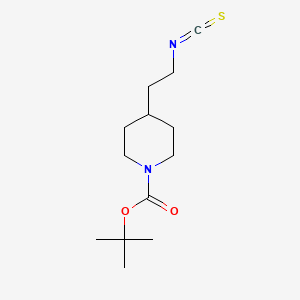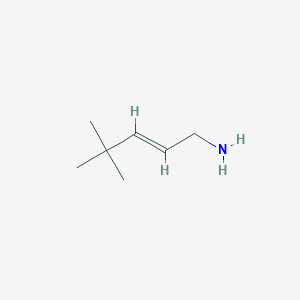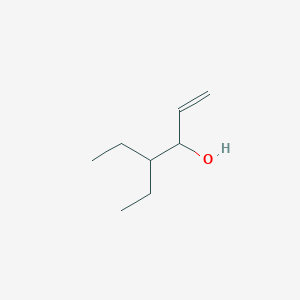
4-Ethylhex-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylhex-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the class of compounds known as alkenols, which are alkenes substituted with a hydroxyl group. This compound is characterized by the presence of an ethyl group at the fourth carbon, a double bond between the first and second carbons, and a hydroxyl group at the third carbon.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethylhex-1-en-3-ol can be synthesized through various methods. One common approach involves the selective hydrogenation of 4-ethylhex-1-yn-3-ol. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under mild conditions to achieve the desired alkenol product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance conversion rates and selectivity, often involving temperatures around 60°C and high substrate-to-catalyst ratios .
化学反応の分析
Types of Reactions
4-Ethylhex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-ethylhexan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 4-Ethylhex-1-en-3-one or 4-ethylhex-1-en-3-al.
Reduction: 4-Ethylhexan-3-ol.
Substitution: 4-Ethylhex-1-en-3-yl chloride or bromide.
科学的研究の応用
4-Ethylhex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of 4-Ethylhex-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond provides a site for addition reactions, allowing the compound to participate in various chemical transformations.
類似化合物との比較
Similar Compounds
4-Ethylhex-1-yn-3-ol: Similar structure but with a triple bond instead of a double bond.
4-Ethylhexan-3-ol: Similar structure but with a saturated carbon chain.
4-Methylhex-1-en-3-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethylhex-1-en-3-ol is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
特性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
4-ethylhex-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(5-2)8(9)6-3/h6-9H,3-5H2,1-2H3 |
InChIキー |
PPKXILSKGNFPCI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
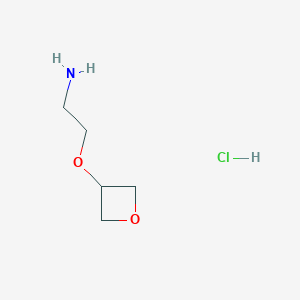
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
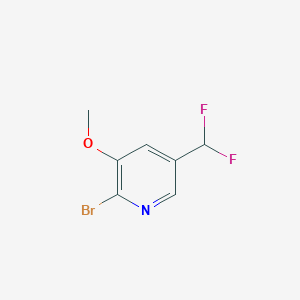
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)

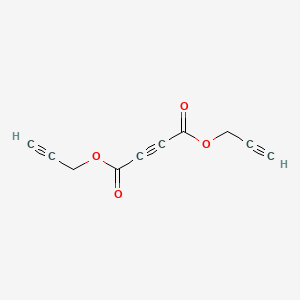
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
